Theophylline-d6 Theophylline-d6 Theophylline-d6 is intended for use as an internal standard for the quantification of theophylline by GC- or LC-MS. Theophylline is an inhibitor of phosphodiesterase (PDE; Ki = 100 µM). It is also an adenosine A1 and A2 receptor antagonist (Ki = 14 µM for both). Theophylline induces relaxation of isolated cat bronchial smooth muscle segments precontracted with acetylcholine (EC40 = 117 µM). It inhibits ovalbumin-induced increases in bronchoalveolar lavage fluid (BALF) eosinophil infiltration in an ovalbumin-sensitized mouse model of allergic asthma. Formulations containing theophylline have been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Brand Name: Vulcanchem
CAS No.: 117490-39-8
VCID: VC21162786
InChI: InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC=N2
Molecular Formula: C7H8N4O2
Molecular Weight: 186.20 g/mol

Theophylline-d6

CAS No.: 117490-39-8

Cat. No.: VC21162786

Molecular Formula: C7H8N4O2

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Theophylline-d6 - 117490-39-8

Specification

Description Theophylline-d6 is intended for use as an internal standard for the quantification of theophylline by GC- or LC-MS. Theophylline is an inhibitor of phosphodiesterase (PDE; Ki = 100 µM). It is also an adenosine A1 and A2 receptor antagonist (Ki = 14 µM for both). Theophylline induces relaxation of isolated cat bronchial smooth muscle segments precontracted with acetylcholine (EC40 = 117 µM). It inhibits ovalbumin-induced increases in bronchoalveolar lavage fluid (BALF) eosinophil infiltration in an ovalbumin-sensitized mouse model of allergic asthma. Formulations containing theophylline have been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

CAS No. 117490-39-8
Molecular Formula C7H8N4O2
Molecular Weight 186.20 g/mol
IUPAC Name 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
Standard InChI InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3
Standard InChI Key ZFXYFBGIUFBOJW-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2
SMILES CN1C2=C(C(=O)N(C1=O)C)NC=N2
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)NC=N2

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